molecular formula C19H21N3O5S B11002736 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide

Cat. No.: B11002736
M. Wt: 403.5 g/mol
InChI Key: XRYDJIFEMZPSLJ-UHFFFAOYSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a phenoxyphenyl group, and a glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced by reacting the dioxidotetrahydrothiophene with an isocyanate derivative under mild conditions.

    Formation of the Phenoxyphenyl Group: The phenoxyphenyl group is synthesized through a nucleophilic aromatic substitution reaction involving phenol and a halogenated benzene derivative.

    Coupling with Glycinamide: The final step involves coupling the intermediate compounds with glycinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions.

Industrial Production Methods

Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxidotetrahydrothiophene ring, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine derivative.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of catalysts like Lewis acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized phenoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide
  • N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-chlorophenyl)glycinamide
  • N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)glycinamide

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the phenoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O5S/c23-18(12-20-19(24)22-15-10-11-28(25,26)13-15)21-14-6-8-17(9-7-14)27-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,21,23)(H2,20,22,24)

InChI Key

XRYDJIFEMZPSLJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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